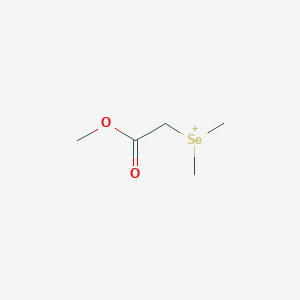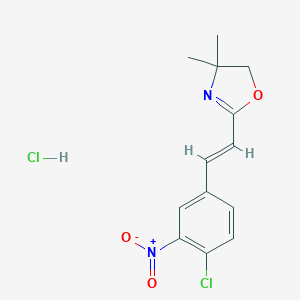
4-Cyclopentylbenzoesäure
Übersicht
Beschreibung
4-cyclopentylBenzoic acid (4-CPBA) is a cyclic organic compound with a molecular formula of C10H12O2. It is a derivative of benzoic acid, an aromatic carboxylic acid, and is used as an intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds. 4-CPBA is a versatile compound with a wide range of applications in scientific research, ranging from drug discovery to biochemical research. This article will provide an overview of 4-CPBA, including its synthesis method, scientific research applications, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wissenschaftliche Forschungsanwendungen
Pharmakologie
4-Cyclopentylbenzoesäure: wurde in pharmakologischen Studien auf seine potenzielle Rolle in der Arzneimittelentwicklung untersucht. Es wurde auf seine Wirksamkeit bei der Modulation biologischer Pfade und als Vorläufer bei der Synthese komplexerer pharmakologisch aktiver Verbindungen untersucht .
Materialwissenschaft
In der Materialwissenschaft wird This compound bei der Untersuchung der Oberflächenhärtung und -verfestigung von Materialien verwendet. Ihre Derivate können eine Rolle bei der Verbesserung der mechanischen Eigenschaften von hitzebeständigen Stählen spielen, die für industrielle Anwendungen von entscheidender Bedeutung sind .
Chemische Synthese
Diese Verbindung dient als Zwischenprodukt in chemischen Syntheseprozessen. Sie ist an der Herstellung verschiedener organischer Verbindungen beteiligt, wobei ihre Benzoesäureeinheit Reaktionen eingehen kann, um komplexere Strukturen zu bilden, die für die industrielle Chemie unerlässlich sind .
Landwirtschaftliche Forschung
This compound: könnte in der landwirtschaftlichen Forschung eingesetzt werden, insbesondere bei der Untersuchung von pflanzenwachstumsfördernden Rhizobakterien (PGPR). Diese Studien konzentrieren sich darauf, wie solche Verbindungen das Bodenmikrobiom und die Pflanzengesundheit beeinflussen können, was zu nachhaltigeren landwirtschaftlichen Praktiken führt .
Umweltstudien
Umweltstudien verwenden This compound, um ihr Verhalten und ihre Auswirkungen auf Ökosysteme zu verstehen. Die Forschung kann ihre Rolle bei der Umweltverschmutzung, dem biologischen Abbau und als potenziellen Marker für die Umweltüberwachung umfassen .
Biochemie
In der Biochemie wird This compound in Methoden der Systembiologie und Bioinformatik verwendet, um komplexe biologische Systeme und Krankheiten zu verstehen. Es kann Teil von Studien sein, die Stoffwechselwege und die Genexpression im Zusammenhang mit verschiedenen Gesundheitszuständen untersuchen .
Industrielle Anwendungen
Zu den industriellen Anwendungen von This compound gehört ihre Verwendung als chemisches Zwischenprodukt bei der Synthese von Farbstoffen, Duftstoffen und anderen Spezialchemikalien. Ihr Benzoesäurekern ist reaktiv und kann modifiziert werden, um eine breite Palette von Industrieprodukten herzustellen .
Medizinische Forschung
In der medizinischen Forschung wird This compound auf ihre potenziellen therapeutischen Eigenschaften untersucht. Es kann bei der Entwicklung neuer Medikamente oder als Werkzeug in diagnostischen Assays verwendet werden und trägt so zu Fortschritten im Gesundheitswesen bei .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-cyclopentylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URANGAMHASGWGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556810 | |
| Record name | 4-Cyclopentylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19936-22-2 | |
| Record name | 4-Cyclopentylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














